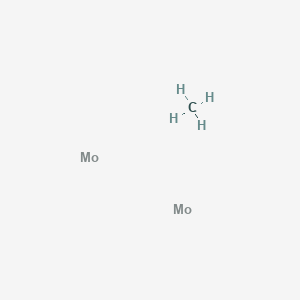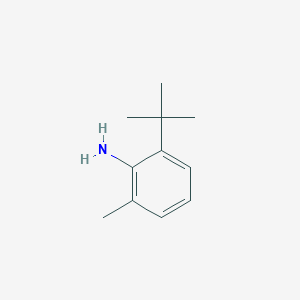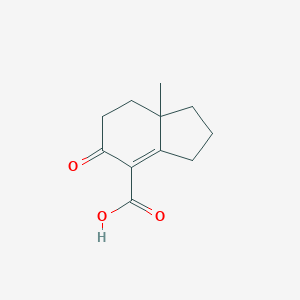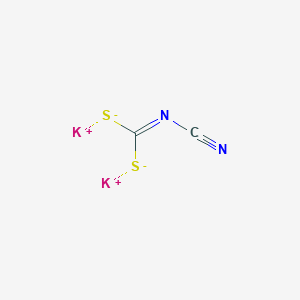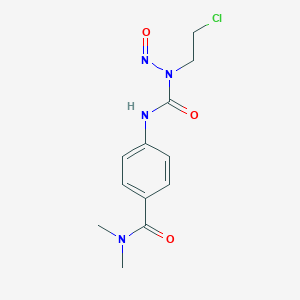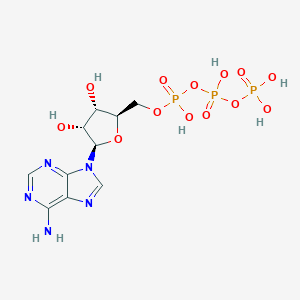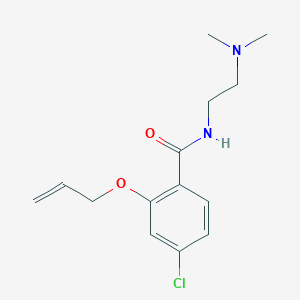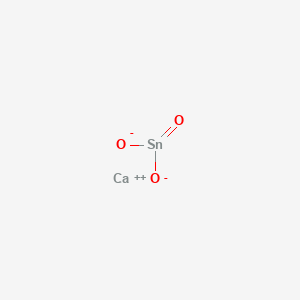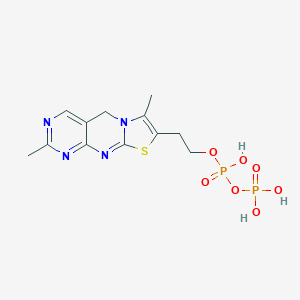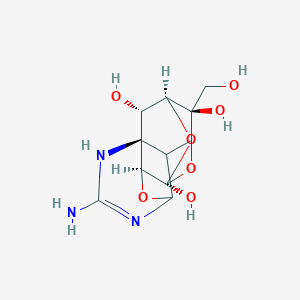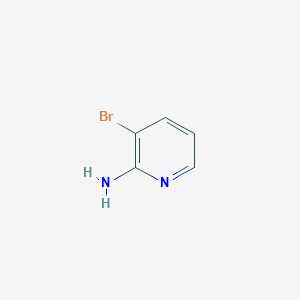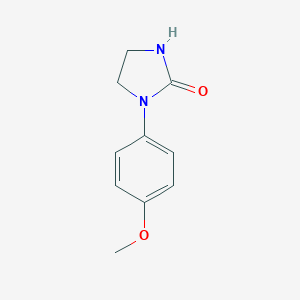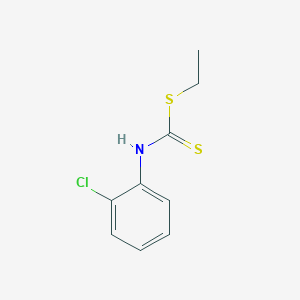
ethyl N-(2-chlorophenyl)carbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(2-chlorophenyl)carbamodithioate, also known as ECD, is a chemical compound that belongs to the family of carbamodithioates. It is a white crystalline solid that is soluble in organic solvents such as ethanol, acetone, and chloroform. ECD is widely used in scientific research as a reagent for the detection and quantification of various biological molecules.
Mécanisme D'action
The mechanism of action of ethyl N-(2-chlorophenyl)carbamodithioate is based on its ability to form complexes with biological molecules such as amino acids, peptides, and proteins. The formation of these complexes results in a change in the optical properties of ethyl N-(2-chlorophenyl)carbamodithioate, which can be detected and quantified using spectroscopic methods.
Effets Biochimiques Et Physiologiques
Ethyl N-(2-chlorophenyl)carbamodithioate is not known to have any direct biochemical or physiological effects on living organisms. However, it can indirectly affect the metabolism of biological molecules by forming complexes with them.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl N-(2-chlorophenyl)carbamodithioate in lab experiments include its high sensitivity and specificity for the detection and quantification of biological molecules. It is also relatively easy to synthesize and has a long shelf life. The limitations of using ethyl N-(2-chlorophenyl)carbamodithioate include its potential toxicity and the need for specialized equipment and expertise to handle and analyze the data.
Orientations Futures
There are several future directions for the use of ethyl N-(2-chlorophenyl)carbamodithioate in scientific research. One area of interest is the development of new biosensors for the detection of disease biomarkers and environmental pollutants. Another area of interest is the use of ethyl N-(2-chlorophenyl)carbamodithioate in the study of protein-protein interactions and protein folding. Finally, there is potential for the use of ethyl N-(2-chlorophenyl)carbamodithioate in the development of new drugs and therapies for various diseases.
Conclusion:
In conclusion, ethyl N-(2-chlorophenyl)carbamodithioate is a valuable reagent for the detection and quantification of various biological molecules. It has a wide range of scientific research applications, including the development of biosensors, the study of protein-protein interactions, and the detection of disease biomarkers. While there are limitations to its use, ethyl N-(2-chlorophenyl)carbamodithioate has the potential to contribute to important advances in scientific research and the development of new drugs and therapies.
Méthodes De Synthèse
Ethyl N-(2-chlorophenyl)carbamodithioate can be synthesized by the reaction of ethyl chloroformate and ammonium dithiocarbamate in the presence of a base such as sodium hydroxide. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained by filtration and recrystallization.
Applications De Recherche Scientifique
Ethyl N-(2-chlorophenyl)carbamodithioate is widely used in scientific research as a reagent for the detection and quantification of various biological molecules such as amino acids, peptides, and proteins. It is also used as a chelating agent for the determination of heavy metals in environmental and biological samples. ethyl N-(2-chlorophenyl)carbamodithioate has been used in the development of biosensors for the detection of glucose, cholesterol, and other biomolecules.
Propriétés
Numéro CAS |
13037-25-7 |
|---|---|
Nom du produit |
ethyl N-(2-chlorophenyl)carbamodithioate |
Formule moléculaire |
C9H10ClNS2 |
Poids moléculaire |
231.8 g/mol |
Nom IUPAC |
ethyl N-(2-chlorophenyl)carbamodithioate |
InChI |
InChI=1S/C9H10ClNS2/c1-2-13-9(12)11-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3,(H,11,12) |
Clé InChI |
NCIRTHMEMNYDRA-UHFFFAOYSA-N |
SMILES isomérique |
CCSC(=NC1=CC=CC=C1Cl)S |
SMILES |
CCSC(=S)NC1=CC=CC=C1Cl |
SMILES canonique |
CCSC(=S)NC1=CC=CC=C1Cl |
Autres numéros CAS |
13037-25-7 |
Synonymes |
o-Chlorophenyldithiocarbamic acid ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



